molecular formula C16H15F2NO3S B2734086 1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide CAS No. 2097919-03-2

1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide

Cat. No.: B2734086
CAS No.: 2097919-03-2
M. Wt: 339.36
InChI Key: KOWJJSNVTAIHSS-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C16H15F2NO3S and its molecular weight is 339.36. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

Studies on similar sulfonamide compounds have explored their molecular structures, conformations, and potential biological activities. For instance, research on N-(2,3-Dichlorophenyl)methanesulfonamide examined its molecular conformation and the orientation of functional groups, which are critical for understanding its biological activity. The amide H atom's position, lying on one side of the plane of the benzene ring, is available to a receptor molecule during biological interactions. The molecules pack into chains through N—H⋯O hydrogen bonding, a feature that might be relevant to the study compound's behavior as well (Gowda, Foro, & Fuess, 2007).

Chemoselective N-Acylation Reagents

Another area of research related to similar compounds involves the development of chemoselective N-acylation reagents. A study on N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrated their use as N-acylation reagents with good chemoselectivity, highlighting the impact of structural modifications on reactivity and selectivity. Such findings could inform the synthesis and application of the study compound in organic synthesis and pharmaceutical development (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Conformation and Self-association Studies

Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities, provided insights into its conformations and self-association behavior in solution. Such studies are significant for understanding how the compound's structure affects its interactions and functionality in different environments. This knowledge could be applicable to the compound , particularly regarding its solubility, stability, and potential intermolecular interactions (Sterkhova, Moskalik, & Shainyan, 2014).

Vicarious Nucleophilic Substitutions

Investigations into vicarious nucleophilic substitutions (VNS) of hydrogen in similar compounds have revealed new pathways for modifying aromatic rings activated by electron-withdrawing groups. These studies open up possibilities for functionalizing the benzene ring of the study compound, potentially enhancing its reactivity or introducing new functional groups for further applications (Lemek, Groszek, & Cmoch, 2008).

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c17-13-5-6-15(18)11(7-13)10-23(20,21)19-8-12-9-22-16-4-2-1-3-14(12)16/h1-7,12,19H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWJJSNVTAIHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.